Ponicidin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

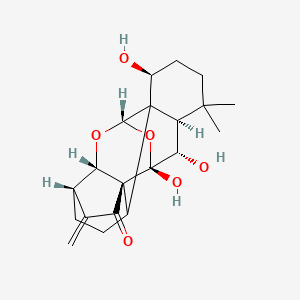

(2S,5S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O6/c1-8-9-4-5-10-18-11(21)6-7-17(2,3)12(18)14(23)20(24)19(10,13(8)22)15(9)25-16(18)26-20/h9-12,14-16,21,23-24H,1,4-7H2,2-3H3/t9-,10-,11-,12+,14-,15-,16-,18?,19-,20+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRDRHNMTIXZNY-AMOJAPPFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C23C1C(C4(C56C2CCC(C5OC3O4)C(=C)C6=O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC[C@@H](C23[C@@H]1[C@@H]([C@@]4([C@]56[C@H]2CC[C@H]([C@@H]5O[C@H]3O4)C(=C)C6=O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318681 | |

| Record name | Ponicidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52617-37-5 | |

| Record name | Ponicidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52617-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ponicidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052617375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ponicidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 52617-37-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Action of Ponicidin: A Technical Guide for Researchers

For Immediate Release

Ponicidin, a natural diterpenoid compound extracted from the herb Isodon adenolomus, has emerged as a potent anti-cancer agent with a multifaceted mechanism of action. This technical guide provides an in-depth analysis of the molecular pathways modulated by this compound, supported by quantitative data and detailed experimental protocols, to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Executive Summary

This compound exerts its anti-neoplastic effects primarily through the induction of apoptosis and cell cycle arrest in a variety of cancer cell lines. Its mechanism of action involves the modulation of several key signaling pathways, including the suppression of pro-survival pathways like AKT/MEK and the activation of pro-apoptotic pathways such as p38 MAPK. Furthermore, this compound has been shown to influence the JAK2/STAT3 and NF-κB signaling cascades and has a role in regulating ferroptosis and mitochondrial apoptosis through the Keap1-PGAM5 complex. This guide synthesizes the current understanding of this compound's molecular interactions, providing a foundation for further research and development of this promising therapeutic candidate.

Data Presentation: The Anti-proliferative and Pro-apoptotic Efficacy of this compound

The cytotoxic and pro-apoptotic effects of this compound have been quantified across a range of cancer cell lines. The following tables summarize the key quantitative data from various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Incubation Time (h) |

| SW1990 | Pancreatic Cancer | 20 µM | Not Specified |

| HT29 | Colorectal Cancer | Not Specified | Not Specified |

| MKN28 | Gastric Carcinoma | >10 µmol/L | 48 |

| B16F0 | Murine Melanoma | ~10-20 µmol/L | 24 |

| B16F10 | Murine Melanoma | ~10-20 µmol/L | 24 |

| HepG2 | Hepatocellular Carcinoma | Not Specified | Not Specified |

| QGY-7701 | Hepatocellular Carcinoma | Not Specified | Not Specified |

| U937 | Monocytic Leukemia | Not Specified | 48-72 |

| THP-1 | Monocytic Leukemia | Not Specified | 48-72 |

Table 2: Effect of this compound on Cell Cycle Distribution and Apoptosis in HT29 Colorectal Cancer Cells

| This compound Concentration (µg/ml) | G1 Phase Arrest (%) | S Phase Reduction (%) | Apoptotic Rate (%) |

| 10 | 53.89 | 19.02 | 10.2 |

| 20 | 60.71 | 11.23 | 26.6 |

| 50 | 66.33 | 7.17 | 70.9 |

| Control | 51.02 | 14.05 | 3.9 |

Data from a study on HT29 cells showing a dose-dependent increase in G1 arrest and apoptosis after 24 hours of treatment[1].

Table 3: Modulation of Key Signaling Proteins by this compound in HT29 Cells

| This compound Concentration (µg/ml) | p-p38 (Fold Increase) |

| 10 | 4.4 |

| 20 | 4.4 |

| 50 | 8.3 |

This compound significantly upregulates the phosphorylation of the pro-apoptotic protein p38 in a dose-dependent manner[1].

Core Signaling Pathways Modulated by this compound

This compound's anti-cancer activity is attributed to its ability to interfere with critical signaling pathways that govern cell survival, proliferation, and death.

Inhibition of Pro-Survival AKT/MEK Pathway and Activation of Pro-Apoptotic p38 Pathway

In colorectal cancer cells, this compound has been demonstrated to suppress the activation of the AKT and MEK signaling pathways, which are crucial for cell survival and proliferation[1]. Concurrently, it significantly activates the p38 MAPK signaling pathway, a key mediator of apoptosis in response to cellular stress[1]. This dual action shifts the cellular balance towards apoptosis.

Suppression of the JAK2/STAT3 Signaling Pathway

In gastric carcinoma, this compound induces apoptosis by inhibiting the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathway[2]. This pathway is often constitutively active in cancer cells, promoting their survival and proliferation. This compound treatment leads to a decrease in the phosphorylation of both JAK2 and STAT3[2].

Inhibition of the NF-κB Signaling Pathway

In murine melanoma cells, this compound has been shown to induce apoptosis by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway[3]. NF-κB is a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. This compound treatment leads to a reduction in the phosphorylation of the p65 subunit of NF-κB[3].

Stabilization of the Keap1-PGAM5 Complex and Induction of Mitochondrial Apoptosis

In hepatocellular carcinoma, this compound targets Keap1 and promotes the formation of the Keap1-PGAM5 complex. This leads to the ubiquitination of PGAM5, activating the cysteine-dependent mitochondrial pathway, which results in mitochondrial damage, reactive oxygen species (ROS) production, and ultimately, mitochondrial apoptosis[4].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (CCK-8/MTT)

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere for 24 hours.

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 10, 20, 50 µg/ml or 0, 10, 25, 50 µmol/L) for different time points (e.g., 24, 48, 72 hours).

-

Reagent Incubation: After treatment, CCK-8 or MTT reagent is added to each well and incubated for 1-4 hours at 37°C.

-

Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT).

-

Data Analysis: Cell viability is calculated as a percentage relative to the untreated control.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting: Cells are treated with this compound, then harvested by trypsinization, and washed with cold PBS.

-

Fixation: Cells are fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed and resuspended in PBS containing RNase A and Propidium Iodide (PI).

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using appropriate software.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

-

Cell Treatment and Harvesting: Similar to cell cycle analysis, cells are treated with this compound, harvested, and washed.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Data Analysis: The percentage of apoptotic cells (early and late) is quantified.

Western Blot Analysis

-

Protein Extraction: this compound-treated cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with specific primary antibodies overnight at 4°C. This is followed by incubation with an appropriate HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified using densitometry software, with a loading control (e.g., β-actin or GAPDH) used for normalization.

Conclusion

This compound demonstrates significant potential as an anti-cancer therapeutic agent by targeting multiple critical signaling pathways, leading to the induction of apoptosis and cell cycle arrest in malignant cells. The comprehensive data and methodologies presented in this guide offer a solid foundation for further investigation into its clinical utility. Future research should focus on elucidating the precise molecular interactions of this compound with its targets and evaluating its efficacy and safety in preclinical and clinical settings.

References

- 1. This compound suppresses HT29 cell growth via the induction of G1 cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Induces Apoptosis of Murine Melanoma by Inhibiting the NF-κB Signaling Pathway [jstage.jst.go.jp]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound Induces Apoptosis of Murine Melanoma by Inhibiting the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Ponicidin from Rabdosia rubescens: A Technical Guide to Its Natural Sourcing, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ponicidin, a diterpenoid compound derived from the medicinal herb Rabdosia rubescens, has garnered significant attention for its potent anti-tumor properties. This technical document provides an in-depth overview of this compound, focusing on its natural source, detailed protocols for its extraction and isolation, and a summary of its known mechanisms of action through various signaling pathways. Quantitative data from cited studies are presented in tabular format for clarity and comparative analysis. Furthermore, this guide includes visual representations of key signaling pathways and experimental workflows, rendered using Graphviz, to facilitate a deeper understanding of the molecular interactions and laboratory procedures involved in this compound research.

Introduction

Rabdosia rubescens (Hemsl.) H.Hara, also known as Dong Ling Cao, is a perennial herb belonging to the Lamiaceae family, native to East Asia.[1] It has a long history of use in traditional Chinese medicine for treating various ailments, including inflammation and cancer.[2][3] The primary bioactive constituents of R. rubescens are diterpenoids, with Oridonin (B1677485) and this compound being the most prominent and extensively studied for their therapeutic potential.[2][4] this compound, an ent-kaurane diterpenoid, has demonstrated significant cytotoxic and anti-proliferative effects across a range of cancer cell lines, making it a compound of high interest for oncological drug development.[5][6][7]

This guide serves as a comprehensive resource for researchers and professionals in the field of natural product chemistry and drug discovery, offering detailed methodologies and quantitative data related to the sourcing and processing of this compound from its natural plant origin.

Natural Source: Rabdosia rubescens

Rabdosia rubescens is the primary natural source of this compound.[4] The plant's leaves and stems are rich in a variety of bioactive compounds, including diterpenoids, flavonoids, and phenolic acids.[1][8] The concentration of this compound in the plant can vary depending on the time of harvest. Studies have shown that the optimal harvest time for maximizing the yield of both Oridonin and this compound is between August and September.[1]

Table 1: this compound and Oridonin Content in Rabdosia rubescens by Harvest Time

| Month | This compound Content (%) | Oridonin Content (%) |

| July | 0.124 | 0.469 |

| August | 0.203 | 0.618 |

| September | 0.216 | 0.625 |

| October | 0.127 | 0.448 |

Data sourced from Cui, H. X., et al. (2022).[1]

Extraction and Isolation of this compound

The extraction and purification of this compound from R. rubescens involve a multi-step process that typically begins with solvent extraction, followed by chromatographic separation. The following protocols are based on methodologies described in the scientific literature.

Experimental Protocol: Solvent Extraction

This protocol details a large-scale extraction method suitable for obtaining a crude extract enriched with this compound.

Materials and Equipment:

-

Dried and powdered Rabdosia rubescens (60 mesh)

-

Soxhlet extractor

-

Vacuum film concentrator

-

Activated carbon

-

Filtration apparatus

Procedure:

-

Weigh 5 kg of dried, powdered Rabdosia rubescens.

-

Place the powdered plant material in a large-scale Soxhlet extractor.

-

Add 95% ethanol at a 10:1 solvent-to-solid ratio (50 L).

-

Conduct the extraction for 8 hours.

-

Repeat the extraction process two more times with fresh solvent.

-

Combine the extracts from all three cycles.

-

Concentrate the combined extract to approximately one-fifth of its original volume using a vacuum film concentrator at 60°C.

-

Add an appropriate amount of activated carbon to the concentrated extract for decolorization. Stir for 2 hours. Repeat the decolorization step.

-

Filter the mixture under reduced pressure to remove the activated carbon.

-

Further concentrate the filtrate using a vacuum film concentrator until no alcohol taste remains, yielding the total extract (approximately 245 g).[9]

Experimental Protocol: Isolation by Column Chromatography

This protocol describes the separation of this compound from the crude extract.

Materials and Equipment:

-

Crude R. rubescens extract

-

Silica (B1680970) gel (160-200 mesh)

-

Methanol

-

Petroleum ether

-

Ethyl acetate (B1210297)

-

Glass chromatography column

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Rotary evaporator

Procedure:

-

Mix the total crude extract (245 g) with silica gel and moisten with methanol. Stir until a dry powder is formed.

-

Pack a large glass chromatography column with silica gel (160-200 mesh).

-

Apply the silica gel-adsorbed extract to the top of the column.

-

Elute the column with a gradient of petroleum ether-ethyl acetate. Start with a non-polar mixture and gradually increase the polarity.

-

Collect fractions and monitor the separation using TLC.

-

Combine the fractions containing this compound, as identified by comparison with a standard. The fractions eluted with a petroleum ether-ethyl acetate (8:2) system are reported to contain this compound.

-

Concentrate the combined fractions to yield the isolated compound.

-

Recrystallize the isolated compound repeatedly to obtain pure this compound crystals (yield of 182 mg).[9]

Table 2: Quantitative Yields from Extraction and Isolation

| Parameter | Value | Unit |

| Starting Plant Material (Dry Powder) | 5 | kg |

| Total Crude Extract Yield | 245 | g |

| Purified this compound Yield | 182 | mg |

Data sourced from Cui, H. X., et al. (2022).[9]

Below is a generalized workflow for the extraction and isolation of this compound.

Signaling Pathways Modulated by this compound

This compound exerts its anti-tumor effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and metastasis.

JAK2/STAT3 Signaling Pathway

This compound has been shown to induce apoptosis in gastric carcinoma cells by suppressing the VEGFR2-mediated JAK2-STAT3 signaling pathway.[9] Treatment with this compound leads to decreased phosphorylation of both JAK2 and STAT3, which in turn inhibits the expression of downstream targets like VEGF, ultimately leading to apoptosis.[9]

References

- 1. phcog.com [phcog.com]

- 2. This compound and oridonin are responsible for the antiangiogenic activity of Rabdosia rubescens, a constituent of the herbal supplement PC SPES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. الويبو - البحث في مجموعات البراءات الدولية والوطنية [patentscope.wipo.int]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. phcog.com [phcog.com]

- 8. phcog.com [phcog.com]

- 9. Aqueous extract of Rabdosia rubescens leaves: forming nanoparticles, targeting P-selectin, and inhibiting thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

Ent-kaurane Diterpenoids in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ent-kaurane diterpenoids, a class of natural products primarily isolated from plants of the Isodon genus, have emerged as a promising source of novel anti-cancer agents.[1][2] With over 1300 identified compounds, this family of molecules exhibits a wide range of biological activities, including potent cytotoxic, pro-apoptotic, and anti-metastatic effects against various cancer types.[1][2] One of the most studied ent-kaurane diterpenoids, Oridonin (B1677485), is currently in a phase-I clinical trial in China, highlighting the clinical potential of this compound class.[1] This technical guide provides an in-depth overview of the core mechanisms of action of ent-kaurane diterpenoids, detailed experimental protocols for their evaluation, and a summary of their anti-cancer efficacy.

Core Mechanisms of Anti-Cancer Activity

The anti-cancer effects of ent-kaurane diterpenoids are multifaceted, primarily mediated through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][2] These compounds modulate a variety of signaling pathways and molecular targets crucial for cancer cell survival and proliferation.

Induction of Apoptosis

A primary mechanism by which ent-kaurane diterpenoids exert their anti-cancer effects is through the induction of programmed cell death, or apoptosis. This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include:

-

Modulation of Bcl-2 Family Proteins: Ent-kaurane diterpenoids upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.

-

Caspase Activation: The release of cytochrome c triggers a cascade of caspase activation, including caspase-3, -8, and -9.[1][3] These proteases are the executioners of apoptosis, cleaving essential cellular substrates and leading to cell death.

-

PARP Cleavage: Activated caspases cleave Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair, further promoting apoptosis.[1]

-

Reactive Oxygen Species (ROS) Generation: Some ent-kaurane diterpenoids induce the production of reactive oxygen species (ROS), which can trigger apoptosis through various signaling pathways, including the JNK pathway.[4][5]

Cell Cycle Arrest

Ent-kaurane diterpenoids can halt the proliferation of cancer cells by inducing cell cycle arrest at various phases, most commonly the G2/M or G1 phase.[1][5] This is accomplished by modulating the levels and activity of key cell cycle regulatory proteins:

-

Cyclins and Cyclin-Dependent Kinases (CDKs): These compounds can decrease the expression of cyclins such as Cyclin D1 and Cyclin B1, and their partner CDKs (CDK2, CDK4, and Cdc2), which are essential for cell cycle progression.[1][5]

-

Tumor Suppressor Proteins: Ent-kaurane diterpenoids can increase the expression of tumor suppressor proteins like p53 and p21, which act as inhibitors of CDKs.[1]

-

Proto-oncogenes: The expression of proto-oncogenes like c-Myc can be downregulated, further contributing to cell cycle arrest.[1]

Inhibition of Metastasis

Metastasis is a major cause of cancer-related mortality. Ent-kaurane diterpenoids have been shown to inhibit the metastatic potential of cancer cells through the following mechanisms:

-

Downregulation of Matrix Metalloproteinases (MMPs): These compounds can reduce the expression and activity of MMP-2 and MMP-9, enzymes that degrade the extracellular matrix, a critical step in cancer cell invasion and migration.[1]

-

Inhibition of Angiogenesis: Ent-kaurane diterpenoids can suppress the expression of Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR), key players in the formation of new blood vessels that supply tumors with nutrients and oxygen.[1]

Quantitative Data on Anti-Cancer Activity

The cytotoxic effects of ent-kaurane diterpenoids are typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values of prominent ent-kaurane diterpenoids against various human cancer cell lines.

Table 1: IC50 Values of Oridonin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| TE-8 | Esophageal Squamous Cell Carcinoma | 3.00 ± 0.46 | 72 | [6] |

| TE-2 | Esophageal Squamous Cell Carcinoma | 6.86 ± 0.83 | 72 | [6] |

| K562 | Chronic Myelogenous Leukemia | 0.95 | Not Specified | [7] |

| BEL-7402 | Hepatocellular Carcinoma | 0.50 | Not Specified | [7] |

| HCC-1806 | Triple-Negative Breast Cancer | 0.18 | Not Specified | [7] |

Table 2: IC50 Values of Longikaurin A in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| SMMC-7721 | Hepatocellular Carcinoma | 2.75 | 36 | [8] |

| HepG2 | Hepatocellular Carcinoma | 5.13 | 36 | [8] |

| BEL-7402 | Hepatocellular Carcinoma | 6.83 | 36 | [8] |

| Huh7 | Hepatocellular Carcinoma | 7.12 | 36 | [8] |

| CAL27 | Oral Squamous Cell Carcinoma | 4.36 (24h), 1.98 (48h) | 24, 48 | [5] |

| TCA-8113 | Oral Squamous Cell Carcinoma | 4.93 (24h), 2.89 (48h) | 24, 48 | [5] |

Table 3: IC50 Values of Other ent-kaurane Diterpenoids

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Kaurenoic acid | B16F1 | Melanoma | 0.79 | [1] |

| Jungermannenone A | HL-60 | Leukemia | 1.3 | [3] |

| Jungermannenone B | HL-60 | Leukemia | 5.3 | [3] |

| Jungermannenone C | HL-60 | Leukemia | 7.8 | [3] |

| Jungermannenone D | HL-60 | Leukemia | 2.7 | [3] |

| Annoglabasin H | LU-1, MCF-7, SK-Mel2, KB | Various | 3.7 - 4.6 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-cancer properties of ent-kaurane diterpenoids.

Protocol 1: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Ent-kaurane diterpenoid stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the ent-kaurane diterpenoid in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

References

- 1. abcam.com [abcam.com]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchhub.com [researchhub.com]

- 5. Longikaurin A, a natural ent-kaurane, suppresses proliferation, invasion and tumorigenicity in oral squamous cell carcinoma cell by via inhibiting PI3K/Akt pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in oridonin derivatives with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Longikaurin A, a natural ent-kaurane, induces G2/M phase arrest via downregulation of Skp2 and apoptosis induction through ROS/JNK/c-Jun pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Ponicidin's Molecular Dance: A Technical Guide to its Apoptotic Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Ponicidin (B1255605), a natural diterpenoid compound, has emerged as a potent inducer of apoptosis in various cancer cell lines, positioning it as a promising candidate for novel anti-cancer therapies. This technical guide delves into the core molecular mechanisms through which this compound exerts its pro-apoptotic effects, focusing on the intricate signaling pathways it modulates. We present a comprehensive overview of the key signaling cascades, quantitative data from pivotal studies, detailed experimental protocols, and visual representations of the molecular interactions.

Core Signaling Pathways in this compound-Induced Apoptosis

This compound's ability to trigger programmed cell death is not mediated by a single, linear pathway but rather through the complex interplay of several key signaling networks. The primary pathways implicated in this compound-induced apoptosis include the NF-κB, JAK2/STAT3, and MAPK signaling pathways . Furthermore, this compound's effects are intimately linked to the regulation of the Bcl-2 family of proteins and the generation of Reactive Oxygen Species (ROS) .

The NF-κB Signaling Pathway

Studies have demonstrated that this compound can significantly induce apoptosis in melanoma cells by inhibiting the NF-κB signaling pathway.[1][2] this compound treatment leads to a reduction in the phosphorylation of p65, a key subunit of the NF-κB complex.[1] This inhibition of NF-κB activity results in the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins, ultimately tipping the cellular balance towards apoptosis.[1][2]

The JAK2/STAT3 Signaling Pathway

In gastric carcinoma cells, this compound has been shown to induce apoptosis by targeting the JAK2/STAT3 signaling pathway.[3][4] Treatment with this compound leads to a decrease in the phosphorylation of both JAK2 and STAT3.[3][5] This inactivation of the JAK2/STAT3 pathway disrupts downstream signaling that promotes cell survival and proliferation, thereby sensitizing the cancer cells to apoptosis.[3]

The MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is another critical target of this compound in the induction of apoptosis. In colorectal cancer cells, this compound treatment leads to the suppression of the AKT and MEK signaling pathways while significantly activating the p38 signaling pathway.[6] The activation of p38 is a pro-apoptotic signal that contributes to the execution of cell death.[6]

Regulation of the Bcl-2 Protein Family

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[7][8] this compound has been shown to modulate the expression of several Bcl-2 family members to favor apoptosis. In various cancer cell lines, this compound treatment leads to the upregulation of pro-apoptotic proteins such as Bax, Bak, and Bim, and the downregulation of anti-apoptotic proteins like Bcl-2, Mcl-1, and Survivin.[1][9][10][11] This shift in the balance between pro- and anti-apoptotic Bcl-2 proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation.[7][8]

Role of Reactive Oxygen Species (ROS)

The generation of reactive oxygen species (ROS) is another mechanism implicated in this compound-induced apoptosis.[3] Increased intracellular ROS levels can act as signaling molecules to trigger apoptotic pathways.[12][13] this compound treatment has been observed to increase ROS generation in gastric carcinoma cells, suggesting that oxidative stress plays a role in its anti-cancer activity.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the apoptotic effects of this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MHCC97H | Hepatocellular Carcinoma | 77.5 | [14] |

| MHCC97L | Hepatocellular Carcinoma | 94.1 | [14] |

| HepG2 | Hepatocellular Carcinoma | 48.2 | [14] |

Table 2: Apoptosis Rates Induced by this compound in HT29 Colorectal Cancer Cells

| This compound Concentration (µg/ml) | Apoptosis Rate (%) | Reference |

| 0 (Control) | 3.9 | [6] |

| 10 | 10.2 | [6] |

| 20 | 26.6 | [6] |

| 50 | 70.9 | [6] |

Table 3: Apoptosis Rates Induced by this compound in MKN28 Gastric Carcinoma Cells

| This compound Concentration (µmol/L) | Early Apoptotic Cells (%) | Reference |

| 0 (Control) | 2.13 ± 0.15 | [5] |

| 10 | Not specified, but significantly increased | [5] |

| 25 | Not specified, but significantly increased | [5] |

| 50 | 59.03 ± 1.84 | [5] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (CCK-8/MTT)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT after solubilization of formazan (B1609692) crystals) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control group.

Western Blot Analysis

-

Protein Extraction: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

-

Cell Collection: Harvest both adherent and floating cells after treatment with this compound.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cells in 1X binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[15][16]

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Conclusion

This compound's pro-apoptotic activity is a result of its ability to modulate multiple, interconnected signaling pathways. By inhibiting pro-survival pathways like NF-κB and JAK2/STAT3, activating pro-apoptotic pathways such as p38 MAPK, regulating the Bcl-2 family of proteins, and inducing ROS generation, this compound creates a cellular environment that is highly conducive to programmed cell death. This multi-targeted approach makes this compound a compelling candidate for further investigation and development as an anti-cancer therapeutic. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this promising natural compound.

References

- 1. This compound Induces Apoptosis of Murine Melanoma by Inhibiting the NF-κB Signaling Pathway [jstage.jst.go.jp]

- 2. This compound Induces Apoptosis of Murine Melanoma by Inhibiting the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Induces Apoptosis via JAK2 and STAT3 Signaling Pathways in Gastric Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. This compound suppresses HT29 cell growth via the induction of G1 cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound inhibits cell growth on hepatocellular carcinoma cells by induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. This compound Inhibits Monocytic Leukemia Cell Growth by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Promotes Hepatocellular Carcinoma Mitochondrial Apoptosis by Stabilizing Keap1‐PGAM5 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Ponicidin: A Diterpenoid Compound with Anti-Cancer Properties via Cell Cycle Arrest

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Ponicidin (B1255605), a natural diterpenoid extracted from plants of the Isodon genus, has emerged as a promising anti-cancer agent. Accumulating evidence from preclinical studies demonstrates its ability to inhibit the proliferation of various cancer cell lines. The primary mechanism underlying its anti-tumor activity lies in its capacity to induce cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the effects of this compound on cell cycle progression in cancer cells, detailing the molecular mechanisms, experimental protocols, and quantitative data to support further research and drug development efforts.

Core Mechanism: Induction of Cell Cycle Arrest

This compound exerts its anti-proliferative effects by disrupting the normal progression of the cell cycle in cancer cells. The primary modes of action observed are the induction of G1 and G2/M phase arrest, effectively halting cell division at critical checkpoints.

G1 Phase Arrest

In several cancer cell lines, including colorectal and gastric cancer, this compound has been shown to induce a significant arrest in the G1 phase of the cell cycle. This is characterized by an accumulation of cells in the G1 phase and a corresponding decrease in the proportion of cells entering the S phase, the stage of DNA synthesis. For instance, in HT29 colorectal cancer cells, treatment with this compound leads to a dose-dependent increase in the G1 population.[1]

The molecular mechanism behind this compound-induced G1 arrest involves the modulation of key regulatory proteins. While direct evidence on this compound's effect on all G1-related proteins is still emerging, the general mechanism of G1 arrest involves the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21Cip1 and p27Kip1, and the downregulation of G1-specific cyclins (e.g., Cyclin D1) and their associated cyclin-dependent kinases (CDK4/6). This leads to the hypophosphorylation of the retinoblastoma protein (Rb), which in turn prevents the release of E2F transcription factors necessary for the transcription of genes required for S phase entry.

G2/M Phase Arrest

In addition to G1 arrest, this compound has also been reported to induce cell cycle arrest at the G2/M checkpoint in certain cancer types. This prevents cells from entering mitosis, the final stage of cell division. The G2/M transition is tightly regulated by the Cyclin B1/Cdc2 (CDK1) complex. This compound-induced G2/M arrest is likely mediated by the downregulation of this complex or the upregulation of its inhibitors.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from various studies on the effects of this compound on cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) |

| HT29 | Colorectal Cancer | Not explicitly stated in µM, but significant growth inhibition at 10-50 µg/mL | 48 |

| MKN28 | Gastric Carcinoma | Not explicitly stated in µM, but significant growth inhibition at 10-50 µmol/L | 48 |

| HepG2 | Hepatocellular Carcinoma | 48.2 | 24[2] |

| MHCC97H | Hepatocellular Carcinoma | 77.5 | 24[2] |

| MHCC97L | Hepatocellular Carcinoma | 94.1 | 24[2] |

| B16F0 | Murine Melanoma | Significant viability decrease at 10 and 20 µmol/L | Not specified[3] |

| B16F10 | Murine Melanoma | Significant viability decrease at 10 and 20 µmol/L | Not specified[3] |

Table 2: Effect of this compound on Cell Cycle Distribution in HT29 Colorectal Cancer Cells [1]

| Treatment | Concentration (µg/mL) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control | 0 | 51.02 | 14.05 | Not specified |

| This compound | 10 | 53.89 | 19.02 | Not specified |

| This compound | 20 | 60.71 | 11.23 | Not specified |

| This compound | 50 | 66.33 | 7.17 | Not specified |

Table 3: Effect of this compound on Apoptosis-Related Protein Expression in HT29 Cells (Fold Change vs. Control) [1]

| Protein | 10 µg/mL this compound | 20 µg/mL this compound | 50 µg/mL this compound |

| p-p38 | 4.4 | 4.4 | 8.3 |

| p-AKT | Decreased | Decreased | Decreased |

| p-ERK | Decreased | Decreased | Decreased |

| Caspase 3 | Markedly Upregulated | Markedly Upregulated | Markedly Upregulated |

| Bax | Markedly Upregulated | Markedly Upregulated | Markedly Upregulated |

Signaling Pathways Modulated by this compound

This compound's ability to induce cell cycle arrest and apoptosis is orchestrated through its influence on multiple intracellular signaling pathways.

PI3K/Akt and MEK/ERK Pathways

In colorectal cancer cells, this compound has been shown to suppress the activation of the PI3K/Akt and MEK/ERK signaling pathways.[1] These pathways are crucial for promoting cell survival, proliferation, and cell cycle progression. By inhibiting these pathways, this compound effectively removes key pro-survival signals, making the cancer cells more susceptible to apoptosis and cell cycle arrest.

p38 MAPK Pathway

Conversely, this compound activates the p38 MAPK signaling pathway in colorectal cancer cells.[1] The p38 MAPK pathway is a stress-activated pathway that can lead to either cell survival or apoptosis depending on the cellular context. In the case of this compound treatment, its activation appears to promote apoptosis, as evidenced by the subsequent upregulation of pro-apoptotic proteins like Bax and Caspase 3.[1]

NF-κB Pathway

In melanoma cells, this compound has been found to inhibit the NF-κB signaling pathway.[3][4] The NF-κB pathway is a key regulator of inflammation, immunity, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers, contributing to their resistance to apoptosis. By inhibiting this pathway, this compound can sensitize melanoma cells to apoptosis.

JAK2/STAT3 Pathway

In gastric carcinoma cells, this compound-induced apoptosis is mediated through the JAK2/STAT3 signaling pathway.[5][6] The JAK/STAT pathway is involved in numerous cellular processes, including cell growth and proliferation. Its aberrant activation is common in cancer. This compound's interference with this pathway disrupts these pro-growth signals, leading to cell cycle arrest and apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are detailed protocols for key experiments used to investigate the effects of this compound.

Cell Viability Assay (CCK-8/MTT)

This assay is used to assess the cytotoxic effect of this compound on cancer cells and to determine its IC50 value.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10³ to 1 × 10⁴ cells per well and allow them to adhere overnight.

-

This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 50 µg/mL) for different time points (e.g., 24, 48, 72 hours).

-

Reagent Addition: After the incubation period, add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: If using CCK-8, measure the absorbance at 450 nm using a microplate reader. If using MTT, add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals and then measure the absorbance at 490 nm.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ice-cold ethanol (B145695) and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases is quantified using cell cycle analysis software.

Western Blot Analysis

This method is used to detect the expression levels of specific proteins involved in cell cycle regulation and apoptosis.

-

Protein Extraction: After this compound treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against the target proteins (e.g., Cyclin D1, CDK4, p21, p27, Cyclin B1, Cdc2, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Visualizations: Signaling Pathways and Experimental Workflow

To visually represent the complex interactions and processes, the following diagrams are provided in Graphviz DOT language.

Caption: this compound-induced G1 cell cycle arrest pathway.

Caption: this compound-induced apoptosis via the p38 MAPK pathway.

Caption: Experimental workflow for cell cycle analysis.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by effectively inducing cell cycle arrest at both the G1 and G2/M phases in various cancer cell lines. Its multi-targeted approach, involving the modulation of key signaling pathways such as PI3K/Akt, MEK/ERK, p38 MAPK, NF-κB, and JAK2/STAT3, underscores its robust anti-proliferative and pro-apoptotic activities. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore the therapeutic potential of this compound and to develop novel cancer therapies. Further research is warranted to elucidate the precise molecular interactions of this compound with cell cycle regulatory proteins and to evaluate its efficacy and safety in in vivo models.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting the cyclin E-Cdk-2 complex represses lung cancer growth by triggering anaphase catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Ponicidin in Hepatocellular Carcinoma: A Technical Guide to Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on Ponicidin, a diterpenoid compound, as a potential therapeutic agent for hepatocellular carcinoma (HCC). This compound has demonstrated significant anti-tumor activities in HCC models, operating through multiple mechanisms of action, including the induction of apoptosis and ferroptosis. This document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the underlying molecular pathways.

Core Mechanisms of Action

This compound exerts its anti-HCC effects primarily through two distinct cell death pathways: apoptosis and ferroptosis. The compound's ability to modulate key regulatory proteins in these pathways underscores its potential as a multifaceted anti-cancer agent.

Induction of Apoptosis

This compound has been shown to be a potent inducer of apoptosis in HCC cells.[1] Its pro-apoptotic activity is mediated through both the intrinsic (mitochondrial) and extrinsic pathways.

-

Mitochondrial Apoptosis via Keap1-PGAM5 Complex Stabilization: A primary mechanism involves this compound targeting Kelch-like ECH-associated protein 1 (Keap1). This compound promotes the formation and stabilization of the Keap1-PGAM5 (Phosphoglycerate Mutase Family Member 5) complex.[2][3][4] This stabilization leads to the ubiquitination of PGAM5, activating a cysteine-dependent mitochondrial pathway. The downstream effects include mitochondrial damage, generation of reactive oxygen species (ROS), and subsequent activation of the mitochondrial apoptosis cascade.[2][4]

-

Modulation of Bcl-2 Family Proteins and Survivin: this compound influences the expression of key apoptosis-regulating proteins. It significantly down-regulates the expression of anti-apoptotic proteins Bcl-2 and Survivin, while up-regulating the expression of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio is a critical event in the initiation of the intrinsic apoptotic pathway.

Induction of Ferroptosis to Overcome Drug Resistance

Recent studies have unveiled a novel mechanism of this compound in the context of drug-resistant HCC. This compound has been found to induce ferroptosis, a form of iron-dependent regulated cell death, to enhance the treatment sensitivity of Lenvatinib-resistant HCC cells.[5]

-

Targeting the KEAP1/NRF2 Pathway: this compound binds to Keap1, which stabilizes the Keap1/NRF2 interaction.[5] This stabilization inhibits the nuclear translocation and activation of NRF2 (Nuclear factor erythroid 2-related factor 2), a key regulator of the antioxidant response. The inhibition of the NRF2 pathway leads to an accumulation of lipid peroxides, ultimately triggering ferroptosis and overcoming Lenvatinib resistance.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies on this compound in HCC.

Table 1: In Vitro Cytotoxicity of this compound in HCC Cell Lines

| Cell Line | IC50 Value (µM) | Assay | Duration (hours) | Reference |

| HepG2 | 48.2 | MTT | 24 | [3] |

| MHCC97H | 77.5 | MTT | 24 | [3] |

| MHCC97L | 94.1 | MTT | 24 | [3] |

| QGY-7701 | Not specified | MTT | Not specified | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its investigation in HCC.

Signaling Pathway Diagrams

Caption: this compound-induced apoptosis in HCC cells.

Caption: this compound-induced ferroptosis in Lenvatinib-resistant HCC.

Experimental Workflow Diagram

Caption: General experimental workflow for this compound in HCC research.

Experimental Protocols

This section details the methodologies for key experiments cited in the research of this compound for HCC treatment.

Cell Culture

-

Cell Lines: Human HCC cell lines such as HepG2, Huh7, MHCC97H, MHCC97L, and QGY-7701 are commonly used.[1][3][5]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT/CCK-8)

-

Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability.

-

Procedure:

-

Seed cells in 96-well plates at a density of approximately 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for specified durations (e.g., 24, 48, 72 hours).[2]

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well and incubate for 1-4 hours.

-

For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

-

Apoptosis Assays

-

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining:

-

Harvest cells after this compound treatment.

-

Wash cells with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

-

-

Hoechst 33258 Staining:

-

Grow cells on coverslips and treat with this compound.

-

Fix the cells with 4% paraformaldehyde.

-

Stain the cells with Hoechst 33258 solution.

-

Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.[1]

-

Western Blot Analysis

-

Principle: To detect and quantify the expression levels of specific proteins.

-

Procedure:

-

Lyse this compound-treated and control cells in RIPA buffer to extract total proteins.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Survivin, Keap1, PGAM5, NRF2) overnight at 4°C.[1][2][6]

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

In Vivo Xenograft Tumor Model

-

Animals: BALB/c nude mice (4-6 weeks old) are commonly used.[2][4][7]

-

Procedure:

-

Subcutaneously inject HCC cells (e.g., 5x10⁶ cells) into the flank of the mice.[8]

-

Allow tumors to grow to a palpable size (e.g., 100 mm³).

-

Randomly assign mice to control and treatment groups.

-

Administer this compound (and/or other drugs like Lenvatinib) via intraperitoneal injection or oral gavage at specified doses and schedules.[5]

-

Monitor tumor volume and body weight regularly.

-

At the end of the experiment, euthanize the mice and excise the tumors for weight measurement, histological analysis (H&E staining), and immunohistochemistry (IHC) for markers like Ki-67 and Caspase-3.[6]

-

Conclusion and Future Directions

This compound has emerged as a promising natural compound for the treatment of hepatocellular carcinoma, demonstrating multifaceted anti-tumor activity. Its ability to induce both apoptosis and ferroptosis, particularly in drug-resistant models, highlights its therapeutic potential. The detailed mechanisms involving the Keap1-PGAM5 and KEAP1/NRF2 pathways provide a solid foundation for further drug development.

Future research should focus on:

-

Optimizing the delivery of this compound to enhance its bioavailability and tumor-targeting efficiency.

-

Investigating the efficacy of this compound in combination with other chemotherapeutic agents and immunotherapies.

-

Exploring the full spectrum of its molecular targets and signaling pathways in HCC.

-

Conducting more extensive preclinical studies in patient-derived xenograft (PDX) models to better predict clinical outcomes.

This guide provides a foundational resource for researchers and drug development professionals to advance the study of this compound as a novel therapeutic strategy for hepatocellular carcinoma.

References

- 1. This compound inhibits cell growth on hepatocellular carcinoma cells by induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Promotes Hepatocellular Carcinoma Mitochondrial Apoptosis by Stabilizing Keap1‐PGAM5 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Promotes Hepatocellular Carcinoma Mitochondrial Apoptosis by Stabilizing Keap1-PGAM5 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound promotes ferroptosis to enhance treatment sensitivity in Lenvatinib-resistant hepatocellular carcinoma cells through regulation of KEAP1/NRF2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound Promotes Hepatocellular Carcinoma Mitochondrial Apoptosis by Stabilizing Keap1‐PGAM5 Complex | Semantic Scholar [semanticscholar.org]

- 8. Patient-derived models facilitate precision medicine in liver cancer by remodeling cell-matrix interaction - PMC [pmc.ncbi.nlm.nih.gov]

Ponicidin's Inhibitory Effect on Gallbladder Cancer Cell Proliferation: A Technical Overview

For Immediate Release

Shanghai, China – December 4, 2025 – Researchers have elucidated the molecular mechanisms through which Ponicidin, a natural compound, exerts its anti-proliferative effects on gallbladder cancer (GBC) cells. This in-depth guide provides a technical summary of the key findings, experimental methodologies, and the core signaling pathway involved, offering valuable insights for researchers, scientists, and drug development professionals in the oncology sector.

This compound, a diterpenoid extracted from Rabdosia rubescens, has demonstrated significant potential in curbing the proliferation of GBC cells both in laboratory settings and in preclinical models.[1][2] The primary mechanism of action involves the upregulation of Forkhead Box O4 (FOXO4), a tumor suppressor protein, which in turn leads to the downregulation of Melanoma-Associated Antigen B2 (MAGEB2), a protein implicated in cancer progression.[1][2] This targeted action disrupts the cellular machinery essential for GBC cell growth and survival.

Quantitative Analysis of this compound's Anti-Proliferative Effects

The efficacy of this compound in inhibiting GBC cell proliferation has been quantified through a series of rigorous in vitro assays. The following tables summarize the key quantitative data obtained from these studies.

| Cell Line | Treatment | IC50 Value (µM) | Inhibition of Proliferation (%) | Reference |

| GBC-SD | This compound (48h) | 25.34 | Data Not Available | |

| NOZ | This compound (48h) | 28.71 | Data Not Available |

| Cell Line | Treatment | Colony Formation Inhibition (%) | Reference |

| GBC-SD | This compound (10 µM) | ~50% | |

| GBC-SD | This compound (20 µM) | ~75% | |

| NOZ | This compound (10 µM) | ~45% | |

| NOZ | This compound (20 µM) | ~70% |

| Cell Line | Treatment | EdU Positive Cells (%) | Reference |

| GBC-SD | Control | ~40% | |

| GBC-SD | This compound (20 µM) | ~15% | |

| NOZ | Control | ~35% | |

| NOZ | This compound (20 µM) | ~12% |

| Protein | Cell Line | Treatment | Relative Expression Level (Fold Change vs. Control) | Reference |

| FOXO4 | GBC-SD | This compound (20 µM) | ~2.5 | |

| MAGEB2 | GBC-SD | This compound (20 µM) | ~0.4 | |

| FOXO4 | NOZ | This compound (20 µM) | ~2.8 | |

| MAGEB2 | NOZ | This compound (20 µM) | ~0.3 |

Core Signaling Pathway: this compound-FOXO4-MAGEB2 Axis

This compound's anti-cancer activity in GBC is primarily mediated through the FOXO4-MAGEB2 signaling pathway. The compound initiates a cascade of events that ultimately suppresses tumor cell proliferation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following sections outline the protocols for the key experiments conducted.

Cell Culture

Human gallbladder cancer cell lines, GBC-SD and NOZ, were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (CCK-8)

-

Cell Seeding: GBC cells were seeded into 96-well plates at a density of 5 x 10³ cells per well.

-

Treatment: After 24 hours of incubation, cells were treated with various concentrations of this compound (0, 5, 10, 20, 40, 80 µM) for 48 hours.

-

Assay: 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well and incubated for 2 hours at 37°C.

-

Data Acquisition: The absorbance at 450 nm was measured using a microplate reader to determine cell viability.

Colony Formation Assay

-

Cell Seeding: GBC cells were seeded into 6-well plates at a density of 500 cells per well.

-

Treatment: Cells were treated with this compound (0, 10, 20 µM) and cultured for 14 days, with the medium being replaced every 3 days.

-

Staining: Colonies were fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.

-

Quantification: The number of colonies containing more than 50 cells was counted.

EdU (5-ethynyl-2'-deoxyuridine) Incorporation Assay

-

Treatment: GBC cells were treated with this compound (20 µM) for 48 hours.

-

EdU Labeling: Cells were incubated with 50 µM EdU for 2 hours.

-

Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.5% Triton X-100.

-

Click-iT Reaction: EdU was detected using an Apollo® staining reaction mixture according to the manufacturer's instructions.

-

Imaging: Cell nuclei were stained with DAPI, and images were captured using a fluorescence microscope. The percentage of EdU-positive cells was calculated.

Western Blot Analysis

-

Protein Extraction: Total protein was extracted from this compound-treated (20 µM for 48 hours) and control GBC cells.

-

SDS-PAGE and Transfer: Protein samples were separated by sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to polyvinylidene fluoride (B91410) (PVDF) membranes.

-

Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against FOXO4, MAGEB2, and GAPDH (as a loading control), followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The relative protein expression was quantified by densitometry.

Further Research and Potential Clinical Implications

While the primary mechanism of this compound in GBC appears to be the FOXO4/MAGEB2 axis, further research is warranted to explore its potential interactions with other critical signaling pathways often dysregulated in gallbladder cancer, such as the PI3K/Akt pathway. The role of this compound in inducing other forms of cell death, like ferroptosis, also presents an interesting avenue for future investigation.

The findings presented in this technical guide underscore the potential of this compound as a novel therapeutic agent for gallbladder cancer. The detailed experimental data and protocols provide a solid foundation for further preclinical and clinical development of this promising natural compound.

References

Ponicidin: A Technical Guide to its Inhibition of the NF-κB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ponicidin, a diterpenoid compound isolated from Rabdosia rubescens, has demonstrated notable anti-cancer properties. A key mechanism underlying its therapeutic potential is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a critical regulator of cellular processes, including inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers. This technical guide provides an in-depth overview of the inhibitory effects of this compound on the NF-κB pathway, presenting available data, detailed experimental protocols for key assays, and visual representations of the underlying molecular interactions. While quantitative data for this compound is emerging, this guide also includes comparative data for Oridonin (B1677485), a structurally related diterpenoid from the same plant, to provide a broader context for its potential potency.

Introduction to this compound and the NF-κB Signaling Pathway

This compound is a natural compound that has been shown to induce apoptosis in various cancer cell lines, including melanoma and breast cancer.[1][2] Its anti-tumor activity is significantly attributed to its ability to modulate key cellular signaling pathways, with the NF-κB pathway being a primary target.

The NF-κB signaling cascade is a cornerstone of the cellular inflammatory response. In unstimulated cells, NF-κB dimers, most commonly the p50/p65 heterodimer, are held inactive in the cytoplasm through their association with inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation by various signals, such as pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimer, allowing its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of proteins involved in inflammation, cell survival, and proliferation. The constitutive activation of this pathway is a known driver of tumorigenesis and therapeutic resistance.

Mechanism of Action: this compound's Inhibition of NF-κB Signaling

Current research indicates that this compound exerts its inhibitory effect on the NF-κB pathway at multiple levels. Studies have shown that treatment with this compound leads to a decrease in the levels of the p65 and p50 subunits of NF-κB in the nucleus.[1] This suggests that this compound may interfere with one or more of the upstream events that lead to NF-κB activation. The primary mechanisms of inhibition are believed to be:

-

Inhibition of IκBα Degradation: By preventing the degradation of IκBα, this compound ensures that NF-κB remains sequestered in the cytoplasm, thereby blocking its nuclear translocation and subsequent transcriptional activity.

-

Suppression of p65 and p50 Subunit Levels: this compound treatment has been associated with reduced expression of the key NF-κB subunits, p65 and p50, further diminishing the pool of active transcription factors.[1]

The following diagram illustrates the canonical NF-κB signaling pathway and the proposed points of inhibition by this compound.

Caption: Canonical NF-κB signaling pathway and points of inhibition by this compound.

Quantitative Data on NF-κB Pathway Inhibition

While specific quantitative data for this compound's direct inhibition of the NF-κB pathway (e.g., IC50 values) are not yet widely published, data from studies on the closely related compound Oridonin, also isolated from Rabdosia rubescens, can provide valuable insights. The following tables summarize the available quantitative data for Oridonin's effects on cell viability and the NF-κB pathway.

Table 1: IC50 Values of Oridonin on Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |

| LX-2 | Hepatic Stellate Cells | 4.65 | Not Specified |

| HSC-T6 | Hepatic Stellate Cells | 6.93 | Not Specified |

| OCI-AML3 | Acute Myeloid Leukemia | 3.27 ± 0.23 | 24 |

Note: This data is for Oridonin, not this compound, and is provided for comparative purposes.

Table 2: Dose-Dependent Effects of Oridonin on NF-κB Signaling Components

| Treatment | Cell Line | Effect |

| Oridonin (2.5–7.5 µM) | LX-2 | Inhibition of p65 nuclear translocation and DNA binding activity. |

| Oridonin (10 mg/kg in vivo) | SD rats | Down-regulation of TLR4 and inhibition of NF-κB and p38-MAPK activation. |

| Oridonin (2.5–20 µM) | Rat mesangial cells | Inhibition of NF-κB and p38-MAPK activation. |

Note: This data is for Oridonin, not this compound, and is provided for comparative purposes.

Detailed Experimental Protocols

To facilitate further research into the effects of this compound on the NF-κB signaling pathway, this section provides detailed methodologies for key experimental assays.

Western Blot Analysis for IκBα Phosphorylation and Degradation, and p65/p50 Levels

This protocol is designed to assess the protein levels of total and phosphorylated IκBα, as well as the total levels of the NF-κB subunits p65 and p50 in cell lysates.

Experimental Workflow:

Caption: Western Blot experimental workflow.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells (e.g., melanoma or breast cancer cell lines) to 70-80% confluency.

-

Treat cells with varying concentrations of this compound for specified time periods. Include a vehicle control.

-

For studying IκBα phosphorylation and degradation, stimulate cells with an NF-κB activator (e.g., TNF-α) for a short period (e.g., 15-30 minutes) before harvesting.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-IκBα, IκBα, p65, p50, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

-

Luciferase Reporter Assay for NF-κB Transcriptional Activity

This assay measures the transcriptional activity of NF-κB by using a reporter plasmid containing a luciferase gene under the control of NF-κB response elements.

Experimental Workflow:

Caption: Luciferase Reporter Assay workflow.

Methodology:

-

Cell Transfection:

-

Seed cells in a multi-well plate.

-

Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid (for normalization of transfection efficiency).

-

-

Cell Treatment:

-

After 24-48 hours of transfection, treat the cells with different concentrations of this compound for a specified duration.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α).

-

-

Luciferase Assay:

-

Lyse the cells using the buffer provided in the luciferase assay kit.

-

Measure the firefly and Renilla luciferase activities sequentially in the same well using a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold change in NF-κB transcriptional activity relative to the control group.

-

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity

EMSA is used to detect the binding of NF-κB to its specific DNA consensus sequence.

Experimental Workflow:

Caption: Electrophoretic Mobility Shift Assay (EMSA) workflow.

Methodology:

-

Nuclear Extract Preparation:

-

Treat cells with this compound and/or an NF-κB activator.

-

Harvest the cells and prepare nuclear extracts using a nuclear extraction kit.

-